[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol
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Overview
Description
The compound “[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups and one methanol group, while the pyrimidine ring is substituted with one methyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring and a pyrimidine ring, both of which are heterocyclic aromatic rings containing nitrogen atoms . The 3,5-dimethylpyrazol-1-yl group indicates that the pyrazole ring is substituted at the 3 and 5 positions with methyl groups and at the 1 position with a methanol group . The 6-methylpyrimidin-4-yl group indicates that the pyrimidine ring is substituted at the 6 position with a methyl group .Scientific Research Applications
Methanol as a Building Block in Chemical Synthesis
Methanol is a fundamental chemical in the production of various complex structures. It serves as a precursor to acetic acid, methyl tertiary butyl ether (MTBE), dimethyl ether (DME), and methylamine, among other chemicals. These compounds have wide applications ranging from solvents, fuel additives, to intermediates in pharmaceuticals and agrochemicals production (Dalena et al., 2018).
Methanol in Clean Energy Production
Methanol is gaining traction as a clean-burning fuel due to its high octane number and the potential for CO2 emission reduction. The conversion of CO2 to methanol presents a method for carbon capture and utilization, also enabling hydrogen storage and transport. Additionally, methanol is explored for its use in direct methanol fuel cells (DMFCs), offering a promising avenue for sustainable energy solutions (Dalena et al., 2018).
Methanol in Organic Synthesis
Methanol is used as a solvent and reactant in various organic transformations, including the N-methylation of amines and the transfer hydrogenation of nitroarenes. It serves as both a C1 synthon and a hydrogen source in these reactions, highlighting its versatility and efficiency in synthetic organic chemistry (Sarki et al., 2021).
Methanol in Hydrogen Production
The role of methanol in hydrogen production is significant, especially through processes like steam and autothermal reforming, methanol decomposition, and methanol-water solution electrolysis. These methods emphasize methanol's utility as an energy carrier and its contribution to the hydrogen economy (Dalena et al., 2018).
Mechanism of Action
Target of Action
This compound is a derivative of 3,5-dimethylpyrazole , which is known to be a precursor to a variety of ligands widely studied in coordination chemistry . .
Mode of Action
It’s known that certain derivatives of 3,5-dimethylpyrazole exhibit glutathione peroxidase-like catalytic activities . These compounds can reduce hydrogen peroxide in the presence of an organoselenium compound . The catalytic reaction proceeds through a selenoxide intermediate
Biochemical Pathways
Given its potential glutathione peroxidase-like activity , it may be involved in the glutathione metabolism pathway. Glutathione peroxidase plays a crucial role in protecting the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Result of Action
If it indeed exhibits glutathione peroxidase-like activity , it could potentially protect cells from oxidative damage by neutralizing harmful peroxides. This could have implications for various health conditions related to oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-5-10(6-16)13-11(12-7)15-9(3)4-8(2)14-15/h4-5,16H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSYEESCWBPCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1697407-08-1 |
Source
|
Record name | [2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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